

An In-Depth Technical Guide to 3-Pentyl Acetate (C₇H₁₄O₂)

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Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

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Abstract

3-Pentyl acetate, also known as pentan-3-yl acetate or 1-ethylpropyl acetate, is an organic compound classified as an ester. With the chemical formula C₇H₁₄O₂, this colorless liquid is recognized for its characteristic fruity aroma, reminiscent of pear and banana. It serves various roles across multiple industries, primarily as a flavoring agent, a fragrance component, and an industrial solvent. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols associated with **3-Pentyl acetate**, intended for a scientific and research-oriented audience.

Physicochemical Properties

3-Pentyl acetate is a moderately volatile and flammable liquid with limited solubility in water but high solubility in common organic solvents.^{[1][2]} Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[3][4]
Molecular Weight	130.18 g/mol	[3]
CAS Number	620-11-1	[3]
IUPAC Name	pentan-3-yl acetate	[3]
Synonyms	3-Amyl acetate, 1-ethylpropyl acetate, Diethylcarbinol acetate	[3][4]
Appearance	Colorless liquid	[5]
Odor	Fruity, pear-like, banana-like	[2][5]
Boiling Point	132 °C	[6]
Melting Point	-74.65 °C (estimate)	[6]
Flash Point	33.4 °C	[3]
Density	0.879 g/cm ³	[3]
Vapor Pressure	7.85 mmHg at 25°C	[3]
Water Solubility	Limited	[2]
Solubility in Organic Solvents	Highly soluble	[2]
logP (Octanol/Water Partition Coefficient)	2.2	[3]

Synthesis

The most common and straightforward laboratory synthesis of **3-Pentyl acetate** is the Fischer esterification of 3-pentanol with acetic acid, using a strong acid as a catalyst. This reversible reaction is typically driven towards the product side by using an excess of one of the reactants (usually the less expensive one, acetic acid) or by removing water as it is formed.[7][8]

Experimental Protocol: Fischer Esterification of 3-Pentanol

This protocol is a standard representation of the Fischer esterification adapted for the synthesis of **3-pentyl acetate**.

Materials:

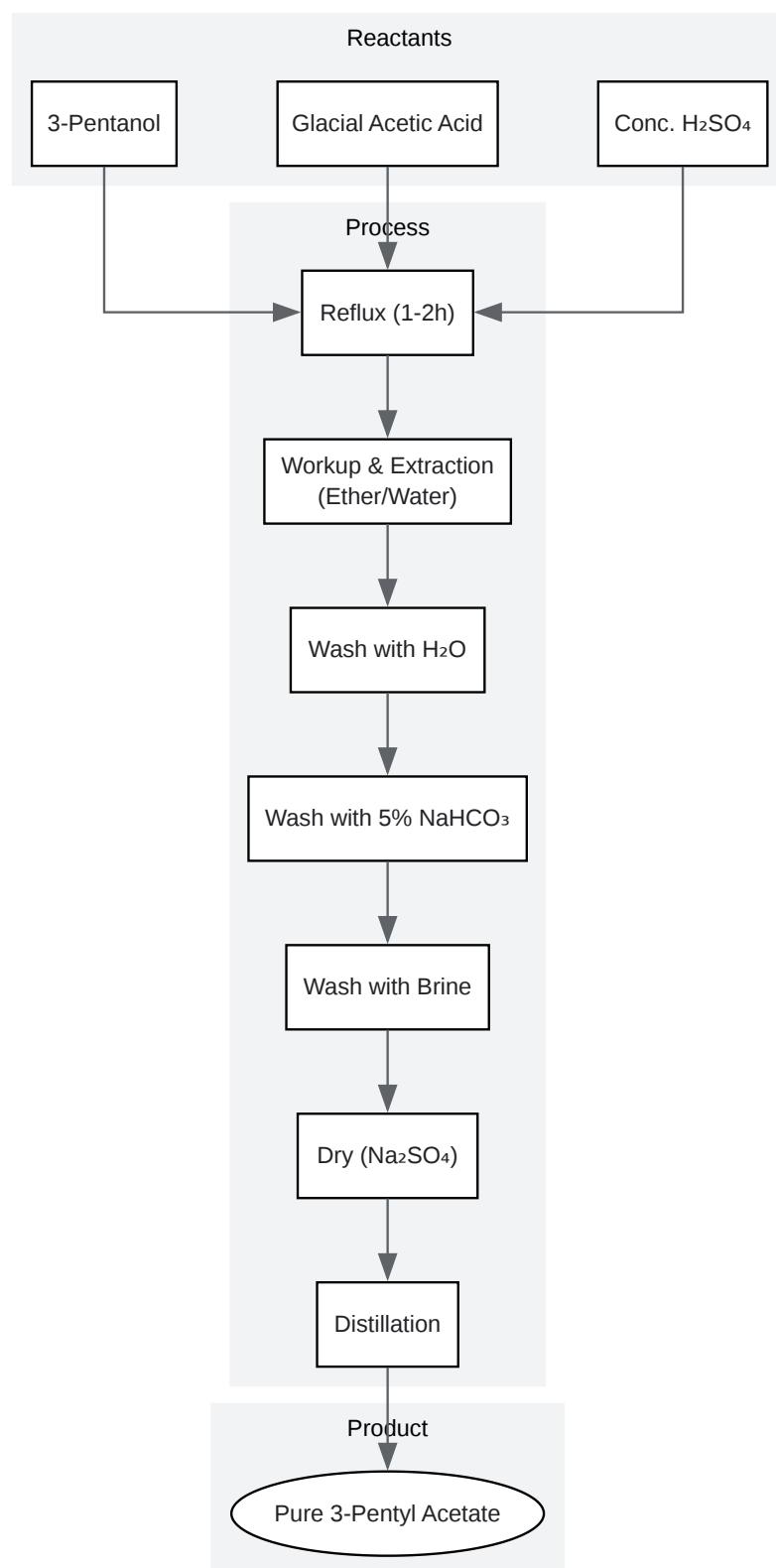
- 3-Pentanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether (or other suitable extraction solvent)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanol and a molar excess of glacial acetic acid (e.g., 2-3 equivalents).
- **Catalysis:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
- **Reflux:** Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
- **Workup - Cooling and Extraction:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and cold water.

- Neutralization: Wash the organic layer sequentially with:
 - Water (to remove the bulk of the acid and unreacted alcohol).
 - 5% sodium bicarbonate solution (to neutralize any remaining acetic and sulfuric acid).
Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[7]
 - Saturated brine solution (to reduce the solubility of the ester in any remaining aqueous phase and help break emulsions).[7]
- Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- Purification: Remove the solvent (diethyl ether) by rotary evaporation. The resulting crude ester can be further purified by simple distillation to yield pure **3-pentyl acetate**. The fraction boiling around 132 °C should be collected.

Synthesis Workflow Diagram

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Caption: Fischer esterification workflow for the synthesis of **3-Pentyl acetate**.

Spectroscopic Data

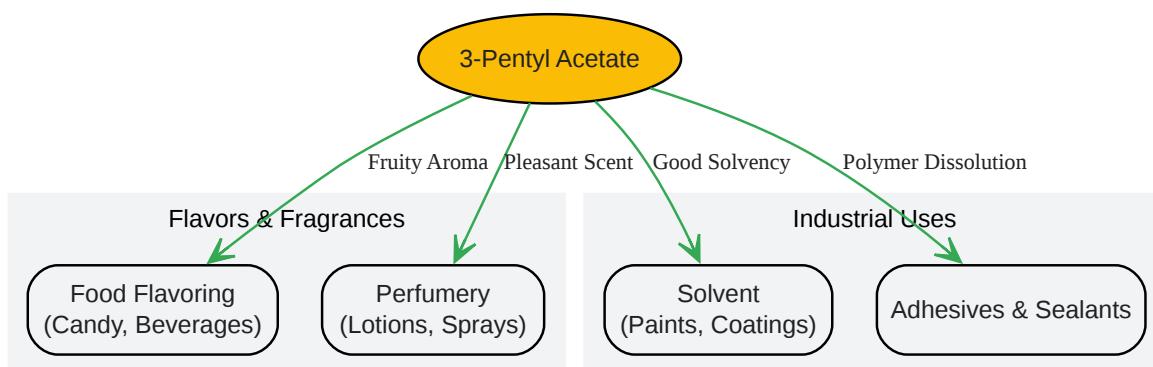
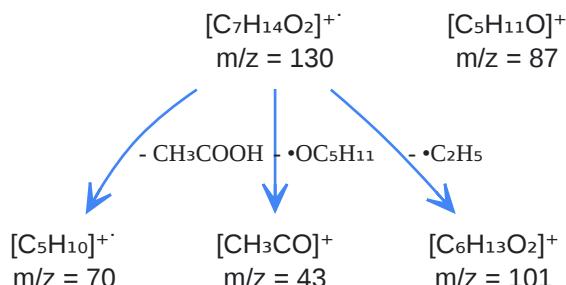
Spectroscopic analysis is essential for the structural confirmation of **3-Pentyl acetate**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-pentyl acetate** is characterized by several key fragments. The molecular ion (M^+) peak at $m/z = 130$ is often weak or absent. The fragmentation pattern is dominated by cleavage of the C-O bond and rearrangements.[\[1\]](#)

Key Fragments:

- $m/z = 70$: This significant peak corresponds to the loss of acetic acid (CH_3COOH) from the molecular ion, resulting in the pentene cation ($[C_5H_{10}]^+$).
- $m/z = 43$: This is typically the base peak and corresponds to the acetyl cation ($[CH_3CO]^+$).[\[3\]](#)
- $m/z = 101$: This peak arises from the loss of an ethyl radical ($[C_2H_5]\bullet$) from the molecular ion.[\[3\]](#)



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